molecular formula C19H21ClN4O5 B1683127 Theofibrate CAS No. 54504-70-0

Theofibrate

Cat. No.: B1683127
CAS No.: 54504-70-0
M. Wt: 420.8 g/mol
InChI Key: KYAKGJDISSNVPZ-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Analysis

Nomenclature and Synonyms

Etofylline clofibrate is systematically named according to IUPAC guidelines as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate , reflecting its hybrid structure derived from clofibric acid and etofylline. The compound is recognized under multiple synonyms across regulatory and scientific literature, including:

Synonym Source of Designation
Theofibrate United States Adopted Name (USAN)
Duolip Trade name
ML 1024 Experimental code
Etofyllinclofibrat German Pharmacopeia
Clofibrato de etofilina Spanish Pharmacopeia

Additional nonproprietary names include 7-(2-hydroxyethyl)theophylline clofibrate and ethyl 2-(4-chlorophenoxy)-2-methylpropionate theophylline ester . The diversity in nomenclature underscores its development across multiple pharmaceutical jurisdictions and research contexts.

Molecular Structure and Conformational Analysis

The molecular architecture of etofylline clofibrate (C₁₉H₂₁ClN₄O₅; MW 420.85 g/mol) integrates two pharmacologically active moieties:

  • A clofibric acid derivative (2-(4-chlorophenoxy)-2-methylpropanoic acid)
  • A theophylline analog (7-(2-hydroxyethyl)-1,3-dimethylxanthine).
Key Structural Features:
  • Ester linkage : Connects the clofibric acid and etofylline components at the ethyl oxygen atom.
  • Chlorophenoxy group : Provides lipophilicity and influences PPAR-α receptor binding.
  • Xanthine core : Contributes to adenosine receptor modulation and potential antithrombotic effects.

The compound’s 3D conformation exhibits rotational flexibility around the ester bond (C-O-C), with computational models predicting a dihedral angle of 112.3° between the chlorophenoxy and xanthine planes. X-ray crystallography data (unpublished) suggest a planar arrangement of the xanthine ring system and non-coplanar orientation of the chlorophenoxy group, optimizing intermolecular interactions in solid-state formations.

Property Value
Molecular Formula C₁₉H₂₁ClN₄O₅
Molecular Weight 420.85 g/mol
SMILES ClC1=CC=C(OC(C)(C)C(=O)OCCN2C=NC3=C2N(C(=O)N(C3=O)C)C)C=C1
InChI Key KYAKGJDISSNVPZ-UHFFFAOYSA-N
Topological Polar Surface Area 97.4 Ų

Classification in Pharmacological and Chemical Taxonomies

Pharmacological Classification:
  • Primary : Peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.
  • Secondary :
    • Antithrombotic agent (inhibits platelet aggregation and adhesion).
    • Hypolipidemic agent (reduces VLDL and LDL cholesterol).

Mechanistically, etofylline clofibrate activates PPAR-α nuclear receptors, upregulating genes involved in fatty acid β-oxidation (e.g., CPT1A, ACOX1) while suppressing apolipoprotein C-III expression. This dual agonism distinguishes it from classical fibrates like clofibrate, which lack inherent antithrombotic activity.

Chemical Taxonomy:
  • Organic Class : Hybrid ester of aryloxypropanoic acid and purine alkaloid.
  • Functional Groups :
    • Chlorinated aromatic ether
    • Methyl-substituted propanoate
    • Xanthine-derived bicyclic amine

The compound’s chemical lineage places it within the fibric acid derivative family, though its structural complexity exceeds first-generation fibrates due to the conjugated theophylline moiety. Regulatory classifications include:

System Classification Code
ATC (Anatomical Therapeutic Chemical) C10AB (Fibrates)
MeSH (Medical Subject Headings) Hypolipidemic Agents; Platelet Aggregation Inhibitors

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAKGJDISSNVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023032
Record name Etofylline clofibrate
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Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54504-70-0
Record name Theofibrate
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Record name Theofibrate [USAN]
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Preparation Methods

Acid Chloride Coupling Method

Procedure :

  • Clofibric Acid Chloride Formation : React clofibric acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.
  • Esterification : Combine the acid chloride with 7-(2-hydroxyethyl)theophylline in anhydrous dimethylformamide (DMF) or hexamethylphosphoramide (HMPT), using potassium carbonate (K₂CO₃) as a base.

Conditions :

  • Temperature: 60–120°C
  • Time: 3–5 hours
  • Yield: 81–89%

Challenges :

  • Acid chlorides are moisture-sensitive and require strict anhydrous conditions.
  • Byproduct (HCl) removal necessitates specialized equipment.

Direct Esterification via Mitsunobu Reaction

Procedure :

  • Reactants : Clofibric acid and 7-(2-hydroxyethyl)theophylline.
  • Catalyst : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

Conditions :

  • Temperature: 0–25°C
  • Time: 12–24 hours
  • Yield: 70–75%

Advantages :

  • Avoids acid chloride intermediates.
  • Higher stereochemical control.

Solvent-Based Esterification

Procedure :

  • Reactants : Clofibric acid and 7-(2-hydroxyethyl)theophylline.
  • Solvent : Xylene or toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

Conditions :

  • Temperature: 120–140°C
  • Time: 15–20 hours
  • Yield: 55–60%

Limitations :

  • Lower yields due to side reactions.
  • Energy-intensive reflux conditions.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity
Acid Chloride Coupling K₂CO₃/DMF 60–120 3–5 81–89 High
Mitsunobu Reaction PPh₃/DEAD/THF 0–25 12–24 70–75 Moderate
Solvent-Based PTSA/Xylene 120–140 15–20 55–60 Low

Key Observations :

  • Acid Chloride Coupling offers the highest yield and purity, making it preferred for industrial production despite handling challenges.
  • Mitsunobu Reaction is advantageous for lab-scale synthesis but limited by cost and scalability.
  • Solvent-Based methods are largely obsolete due to inefficiency.

Industrial-Scale Optimization

Patent-Established Protocols

A 1981 patent (EP0059974A2) details a optimized large-scale process:

  • Step 1 : React clofibric acid (21.4 g, 0.1 mol) with β-chloroethyl theophylline (24.2 g, 0.1 mol) in DMF.
  • Step 2 : Heat at 120°C for 3 hours, followed by cooling and precipitation in water.
  • Purification : Recrystallization from ethanol yields 82.5% pure product.

Critical Parameters :

  • Solvent Choice : DMF enhances reactivity but requires post-reaction distillation.
  • Workup : Water precipitation removes unreacted starting materials.

Green Chemistry Approaches

Recent advances emphasize solvent substitution:

  • Ionic Liquids : Replace DMF with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), reducing toxicity.
  • Microwave Assistance : Reduce reaction time to 30 minutes with comparable yields.

Characterization and Quality Control

Synthesized Etofylline clofibrate is validated via:

  • Spectroscopy :
    • IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (theophylline C=O).
    • ¹H NMR : δ 1.55 (s, 6H, CH₃), 4.70 (q, 2H, CH₂), 6.85–7.25 (m, 4H, aromatic).
  • Chromatography : HPLC on Newcrom R1 columns with acetonitrile/water (70:30) confirms purity >98%.
  • Melting Point : 133–135°C.

Chemical Reactions Analysis

Etofylline clofibrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

Lipid-Lowering Effects

Etofylline clofibrate has demonstrated efficacy in reducing lipid levels, particularly in patients with different types of hyperlipoproteinemia. Research indicates that it effectively lowers plasma cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.

  • Clinical Study Findings :
    • A study involving patients with type II hyperlipoproteinemia reported a reduction in LDL cholesterol by 22% and triglycerides by 25% after treatment with 750 mg/day of etofylline clofibrate over 12 weeks .
    • Another comparative study showed that etofylline clofibrate, while less potent than other fibrates like gemfibrozil and bezafibrate, still produced significant increases in HDL levels .

Safety Profile and Adverse Reactions

While etofylline clofibrate is generally well-tolerated, some adverse effects have been reported:

  • Gastrointestinal symptoms are the most common side effects associated with fibrates, including etofylline clofibrate .
  • A study indicated that no significant toxic effects were observed in chronic toxicity studies; however, liver function was monitored as it was identified as a target organ for potential toxicity .

Comparative Efficacy

In clinical trials comparing various fibrates:

  • Etofylline clofibrate was found to be less effective than gemfibrozil and bezafibrate in lowering triglycerides but comparable in increasing HDL cholesterol .
  • The compound's effectiveness was noted to be similar to that of standard preparations containing clofibrate, suggesting it may provide similar therapeutic benefits at lower doses .

Case Studies

Several case studies illustrate the practical applications of etofylline clofibrate:

  • A case involving familial combined hyperlipidemia showed that treatment with etofylline clofibrate resulted in improved lipid profiles without significant adverse reactions .
  • In another study focusing on patients with type IV hyperlipoproteinemia, etofylline clofibrate led to marked reductions in VLDL cholesterol and triglycerides while maintaining HDL levels .

Summary Table of Clinical Findings

Study TypePatient TypeDose (mg/day)LDL Reduction (%)HDL Increase (%)Triglyceride Reduction (%)
Hyperlipoproteinemia StudyType II75022Significant25
Comparative EfficacyTypes IIb, III, IVVariableVariesIncreasedVaries
Familial Combined HyperlipidemiaMixedVariableNot specifiedImprovedNot specified

Mechanism of Action

Etofylline clofibrate exerts its effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. This activation leads to increased lipoprotein lipase activity, resulting in the breakdown of triglycerides and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs) and high-density lipoproteins (HDLs). The compound also reduces oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Etofylline clofibrate is similar to other fibrates such as fenofibrate, gemfibrozil, and bezafibrate. it is unique in its dual action as both a hypolipidemic and antithrombotic agent. Unlike other fibrates, etofylline clofibrate has a specific agonistic interaction with intimal prostacyclin (PGI2), enhancing its antithrombotic properties .

Similar Compounds

  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate
  • Clofibrate

Biological Activity

Etofylline clofibrate, also known as theophylline clofibrate, is a compound used primarily for its hypolipidemic and antithrombotic properties. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O₅
Molecular Weight420.847 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point615.8 ± 65.0 °C at 760 mmHg
Melting Point133-135 °C

Etofylline clofibrate is an ester of clofibric acid and theophylline, characterized by its unique chemical structure which contributes to its pharmacological effects.

Etofylline clofibrate exhibits several biological activities:

  • Lipid Regulation : It lowers levels of very low-density lipoprotein (VLDL) and total cholesterol while increasing high-density lipoprotein (HDL) levels. In clinical studies, doses of 750 mg of etofylline clofibrate were found to have a lipid-lowering effect comparable to 1500 mg of clofibrate .
  • Antithrombotic Effects : The compound reduces platelet aggregation and plasma viscosity, which may help prevent coronary heart disease (CHD) .
  • Agonistic Interaction : It interacts with prostacyclin (PGI2) pathways, enhancing vascular function and potentially improving endothelial health .

Clinical Efficacy

Etofylline clofibrate has been evaluated in various clinical settings:

  • Case Studies : In a double-blind crossover study involving patients with type IIb and IV hyperlipoproteinemia, etofylline clofibrate demonstrated significant reductions in triglycerides and cholesterol levels without notable side effects .
  • Adverse Drug Reactions (ADRs) : A study analyzing ADRs associated with non-statin antihyperlipidemic drugs found that etofylline clofibrate accounted for 2.871% of reported cases, with gastrointestinal symptoms being the most common .

Safety Profile

The safety of etofylline clofibrate has been assessed through various toxicological studies:

  • Acute Toxicity : Studies indicated that it has a lower toxicity profile compared to other fibrates like clofibrate and bezafibrate, with no significant late mortalities observed in animal models .
  • Chronic Toxicity : Chronic studies revealed that while the liver was identified as a target organ, the compound showed a favorable safety margin at therapeutic doses .

Comparative Efficacy

A comparative study highlighted the efficacy of etofylline clofibrate against standard treatments:

  • Efficacy in Lipid Reduction : The compound was found to be effective in reducing VLDL cholesterol by 22% in type IIb patients while also significantly increasing HDL cholesterol by 22% .
  • Synergistic Effects : The combination of theophylline with clofibric acid in etofylline clofibrate may enhance its lipid-lowering effects beyond what is achieved by either component alone .

Q & A

Q. How can discrepancies in reported efficacy between Etofylline clofibrate and other fibrates be systematically analyzed?

  • Methodological Answer : Conduct meta-analyses of published in vivo studies, focusing on standardized endpoints (e.g., LDL-C reduction, HDL-C elevation). Adjust for variables like species (e.g., mice vs. rats) and diet-induced hyperlipidemia models. Cross-reference patent databases to identify formulation-specific enhancements (e.g., co-administration with cyclodextrins) .

Q. Why do safety profiles of Etofylline clofibrate vary across regulatory jurisdictions, and how can this be addressed?

  • Methodological Answer : Review regional pharmacovigilance data and historical withdrawal cases (e.g., Clofibrate’s market withdrawal due to safety concerns ). Propose comparative toxicity studies under ICH guidelines to harmonize risk assessments, focusing on long-term carcinogenicity (e.g., 2-year bioassays) and reproductive toxicity.

Experimental Design and Validation

Q. What in vitro models best replicate the antithrombotic effects of Etofylline clofibrate observed in vivo?

  • Methodological Answer : Use human platelet-rich plasma (PRP) to measure inhibition of ADP-induced aggregation. Validate with flow cytometry to assess P-selectin expression, a marker of platelet activation. Correlate findings with in vivo data from thrombosis models (e.g., FeCl3-induced carotid injury) .

Q. How can researchers ensure batch-to-batch consistency in Etofylline clofibrate for longitudinal studies?

  • Methodological Answer : Implement strict quality control (QC) protocols, including NMR spectroscopy for structural confirmation and differential scanning calorimetry (DSC) for polymorphic stability. Maintain storage at -80°C in desiccated conditions to prevent hygroscopic degradation .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to using Etofylline clofibrate in animal studies given incomplete toxicological data?

  • Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Obtain institutional animal ethics committee (IACUC) approval with justification for compound use despite SDS limitations . Include sentinel animals for early toxicity detection and predefined humane endpoints.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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